molecular formula C8H8BrClN2O2 B8436431 3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide CAS No. 1211589-38-6

3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide

Cat. No. B8436431
Key on ui cas rn: 1211589-38-6
M. Wt: 279.52 g/mol
InChI Key: OMTSHRYWNVFKCR-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a solution of 3-bromo-6-chloropicolinic acid (4.516 g, 19.10 mmol), N,O-dimethylhydroxylamine hydrochloride (3.73 g, 38.2 mmol), pyridine (4.63 mL, 57.3 mmol) in CH2Cl2 (40 mL) at 0° C. was added —N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (4.39 g, 22.92 mmol). After 1 h at 0° C., a saturated aqueous solution of ammonium chloride was added and the product was extracted with MTBE/EtOAc (4:1) (repeated 4 times). The organic layers were combined, dried over Na2SO4 and concentrated to dryness. The product was carried out without purification in the next step. LC/MS m/z 281 [M+H]+.
Quantity
4.516 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1.Cl.C(N=C=NCCCN(C)C)C.[Cl-].[NH4+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([C:9]([N:14]([O:15][CH3:16])[CH3:13])=[O:11])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
4.516 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.73 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
4.63 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.39 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with MTBE/EtOAc (4:1) (repeated 4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The product was carried out without purification in the next step

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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